BenchChemオンラインストアへようこそ!

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

aspartic protease inhibition pepsin stereochemistry-activity relationship

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA-OH) is a chirally defined γ-amino-β-hydroxy acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). The (3S,4S) absolute configuration was rigorously established through total synthesis and oxazolidinone crystallography.

Molecular Formula C26H25NO5
Molecular Weight 431.48
CAS No. 198542-01-7
Cat. No. B1149004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid
CAS198542-01-7
Molecular FormulaC26H25NO5
Molecular Weight431.48
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(3S,4S)-4-Amino-3-Hydroxy-5-Phenylpentanoic Acid (CAS 198542-01-7): A Stereochemically Pure Building Block for Structure-Activity-Relationship-Driven Peptide Synthesis


Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA-OH) is a chirally defined γ-amino-β-hydroxy acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) . The (3S,4S) absolute configuration was rigorously established through total synthesis and oxazolidinone crystallography [1]. Incorporated into peptidomimetic inhibitors, this scaffold has yielded sub-nanomolar Ki values against pepsin, demonstrating that the (3S,4S) stereochemistry is a primary driver of inhibitory potency in aspartic protease targeting [1].

Why Generic Substitution of Fmoc-(3S,4S)-4-Amino-3-Hydroxy-5-Phenylpentanoic Acid with Other Diastereomers or Statine Analogs Fails to Deliver Equivalent Activity


The (3S,4S) configuration of AHPPA is not a minor structural nuance; it dictates a 100- to 3000-fold difference in enzyme inhibition. Replacing (3S,4S)-AHPPA with its (3R,4S) epimer in pepstatin-derived tripeptides reduces pepsin affinity by over two orders of magnitude [1]. Conversely, for HIV-1 protease, the stereochemical preference is inverted, and the (3R,4S) isomer becomes the more potent inhibitor [2]. Thus, indiscriminate substitution with “AHPPA” of unspecified stereochemistry or with the closely related statine (4-amino-3-hydroxy-6-methylheptanoic acid) will not produce the same biological profile and can lead to erroneous structure-activity conclusions.

Quantitative Evidence Guide: Verifiable Differentiation of Fmoc-(3S,4S)-AHPPA-OH Against Closest Analogs


Pepsin Inhibition: (3S,4S)-AHPPA Tripeptide Matches Statine Potency While 3R Epimer Loses >100-Fold Affinity

In a head-to-head study, the tripeptide Iva-Val-(3S,4S)-AHPPA-Ala-NHiC₅H₁₁ inhibited porcine pepsin with Ki = 0.9 × 10⁻⁹ M, essentially equipotent to the analogous statine-containing tripeptide (Ki = 1.1 × 10⁻⁹ M) [1]. In contrast, the (3R,4S)-statine epimer Iva-Val-(3R,4S)-Sta-Ala-NHiC₅H₁₁ exhibited Ki = 3 × 10⁻⁶ M, and the authors explicitly state that changing the (3S)-hydroxy group to (3R) or shortening the peptide chain diminished binding to pepsin over 100-fold [1].

aspartic protease inhibition pepsin stereochemistry-activity relationship

HIV-1 Protease: Stereochemical Preference Inverts – (3R,4S) Is More Potent, Highlighting Target-Specific Conformational Requirements

In HIV-1 protease inhibition, the (3R,4S)-AHPPA-containing compound (Boc-L-Gln-L-Asn-(3R,4S)-AHPPA-2′-methylbutylamide) exhibited a Ki of 0.36 μM [1]. The authors note that the more potent alcohol configuration of AHPPA is (R), which is opposite to the configuration in potent inhibitors of other aspartic proteases such as pepsin and renin [1]. While direct Ki values for the (3S,4S) isomer in the same HIV-1 assay are not reported in the abstract, the explicit statement of inverted preference confirms that (3S,4S)-AHPPA is the disfavored isomer for this target.

HIV-1 protease antiviral stereochemical inversion

Diastereomeric Purity Verification: Optical Rotation Differentiates (3S,4S)- from (3R,4S)-AHPPA Derivatives

Synthetic intermediates Boc-(3S,4S)-AHPPA-OEt and Boc-(3R,4S)-AHPPA-OEt exhibit markedly different specific rotations: [α]D = −35.0° (c 1.0, CH₃OH) for the (3S,4S) isomer vs −14.2° (c 1.0, CH₃OH) for the (3R,4S) isomer [1]. Similarly, the free amino acids H-(3S,4S)-AHPPA-OH and H-(3R,4S)-AHPPA-OH show [α]D = +24.8° (c 0.44, H₂O) and −42.7° (c 0.12, H₂O), respectively [1]. These values provide a straightforward method to confirm diastereomeric identity and detect epimeric contamination.

quality control diastereomeric purity optical rotation

Optimal Application Scenarios for Fmoc-(3S,4S)-AHPPA-OH Based on Verified Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies on Aspartic Protease Inhibitors Targeting Pepsin or Renin

When the goal is to correlate the C-3 hydroxyl stereochemistry with inhibitory potency against mammalian aspartic proteases, Fmoc-(3S,4S)-AHPPA-OH is the mandatory building block. The Rich et al. dataset shows that only the (3S,4S) configuration confers sub-nanomolar pepsin Ki, while the 3R epimer loses >100-fold affinity [1]. Any attempt to use the (3R,4S) isomer or a racemic mixture will obscure the SAR signal and may lead to false-negative conclusions about the importance of the hydroxyl group.

Synthesis of Renin Inhibitor Peptidomimetics with Defined C-Terminal Modifications

The 1980 study demonstrates that replacing the C-terminal statine residue of pepstatin with an N-isoamyl amide group while retaining (3S,4S)-AHPPA yields analogs (e.g., compound 17) that are only ~20-fold weaker than pepstatin against pepsin, confirming that the scaffold tolerates C-terminal simplification [1]. This makes Fmoc-(3S,4S)-AHPPA-OH a strategic choice for exploring renin inhibitor libraries where C-terminal diversity is required without sacrificing the essential 3S-hydroxy pharmacophore.

Stereochemical Probe in Dual-Target Inhibitor Design (Pepsin/Renin vs HIV-1 Protease)

A researcher investigating the structural basis of stereochemical preference inversion between host and viral aspartic proteases should procure both Fmoc-(3S,4S)-AHPPA-OH and its (3R,4S) counterpart. The Sakurai et al. finding that HIV-1 protease favors the (R) alcohol configuration [2] makes the (3S,4S) isomer a critical negative control for demonstrating target selectivity and for validating computational docking models that predict opposite binding modes.

Quality Control Release Testing of Custom-Synthesized AHPPA-Containing Peptides

Contract research organizations and in-house core facilities synthesizing AHPPA-modified peptides can use the published specific rotation values [1] as acceptance criteria for intermediate diastereomeric purity. A Boc-(3S,4S)-AHPPA-OEt intermediate with [α]D within ±2° of −35.0° (c 1.0, CH₃OH) provides quantitative evidence that the stereochemistry has been preserved throughout synthesis, reducing the risk of releasing biologically inconsistent batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.